molecular formula C7H14N2O B599998 (3R,5S)-1,3,5-trimethylpiperazin-2-one CAS No. 176844-91-0

(3R,5S)-1,3,5-trimethylpiperazin-2-one

Cat. No.: B599998
CAS No.: 176844-91-0
M. Wt: 142.202
InChI Key: VFJASSHPFBVWPT-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5S)-1,3,5-trimethylpiperazin-2-one is a chiral piperazin-2-one derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the piperazine and related piperidinone scaffolds are frequently investigated for their potential biological activity . Such structures are common in pharmaceuticals and are often explored as modulators of various biological targets, including serotonin receptors and immune system regulators like TLR7/8 . The specific stereochemistry of this compound, defined by the (3R,5S) configuration, makes it a valuable chiral building block or intermediate for the synthesis of more complex, stereospecific molecules. Researchers may utilize this compound in the development of novel small-molecule libraries, as a precursor in synthetic routes, or for structure-activity relationship (SAR) studies. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal use . RUO products are exclusively for use in laboratory research settings to facilitate scientific exploration, such as in pharmaceutical research to identify new drug compounds . By using this product, the customer acknowledges and agrees that it will not be used for clinical diagnostics or patient management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176844-91-0

Molecular Formula

C7H14N2O

Molecular Weight

142.202

IUPAC Name

(3R,5S)-1,3,5-trimethylpiperazin-2-one

InChI

InChI=1S/C7H14N2O/c1-5-4-9(3)7(10)6(2)8-5/h5-6,8H,4H2,1-3H3/t5-,6+/m0/s1

InChI Key

VFJASSHPFBVWPT-NTSWFWBYSA-N

SMILES

CC1CN(C(=O)C(N1)C)C

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 3r,5s 1,3,5 Trimethylpiperazin 2 One

Ring System Transformations

The piperazinone ring is a robust heterocyclic system, but it can be induced to undergo significant structural changes, including reduction, expansion, and contraction, under specific chemical conditions.

Reduction of Piperazinone to Piperazine (B1678402) Derivatives

One of the most fundamental transformations of the piperazin-2-one (B30754) core is the reduction of the amide carbonyl group to a methylene (B1212753) group, converting the piperazinone ring into a piperazine ring. nih.govresearchgate.net This transformation is significant as it alters the geometry and electronic properties of the heterocycle, replacing a planar, electron-withdrawing amide group with a flexible, electron-donating diamine structure.

The reduction of substituted piperazin-2-ones can be achieved using various reducing agents, with the choice of reagent being critical for controlling the stereochemical outcome. The existing stereocenters at the C3 and C5 positions in (3R,5S)-1,3,5-trimethylpiperazin-2-one will exert significant diastereoselective control over the reduction process.

Powerful hydride reagents like borane-tetrahydrofuran (B86392) complex (BH₃-THF) are capable of reducing the amide carbonyl. nih.gov In the context of related heterocyclic ketones, methods using lithium dispersion with hydrated transition metal salts (e.g., FeCl₂·4H₂O or CuCl₂·2H₂O) have been shown to be highly stereoselective, typically yielding the most thermodynamically stable alcohol. organic-chemistry.org While this applies to ketones, the principles of chelation control or sterically directed hydride delivery are relevant. For instance, reagents can be directed by coordination to the existing heteroatoms, potentially leading to a predictable stereochemical outcome in the resulting piperazine. youtube.com The presence of the methyl groups will sterically hinder the approach of the reducing agent, favoring attack from the less hindered face of the molecule.

Reagent/Method Typical Application Potential Stereochemical Influence Reference
Borane-THF ComplexReduction of amides and estersCan be influenced by substrate-directing groups. nih.gov
Lithium with Hydrated Metal SaltsStereoselective reduction of cyclic ketonesDelivers the thermodynamically more stable product. organic-chemistry.org
Chiral Iridium ComplexesAsymmetric C-C bond forming transfer hydrogenationHigh diastereoselectivity through catalyst control. nih.gov
Chiral Titanocene/ZirconoceneReduction of sterically hindered olefinsOvercomes low reactivity of substituted systems. nih.gov

The carbonyl group in the piperazin-2-one ring is an electrophilic center, though its reactivity is tempered by the resonance contribution from the adjacent nitrogen atom (N1). It primarily behaves as a lactam carbonyl. Its reaction with strong nucleophiles is a key step in many transformations. For example, its reaction with reducing agents like lithium aluminum hydride (LiAlH₄) or boranes leads to the formation of the corresponding piperazine. imperial.ac.uk

The carbonyl group can also react with organometallic reagents, although this is less common than reduction. More characteristic is its reaction with phosphorus-based reagents. For instance, piperazin-2-one has been shown to react with triethyl phosphite (B83602) prompted by phosphoryl chloride to yield piperazine-2,3-diyl-bisphosphonates, indicating a complex reaction pathway that involves the carbonyl and the adjacent C-H bond. acs.org The carbonyl can also be involved in condensation reactions, such as with phenylhydrazine, to form hydrazones, which are characteristic reactions of carbonyl compounds. youtube.com

Strategies for Ring Expansion and Contraction

While less common than functional group interconversion, the piperazinone ring can theoretically undergo expansion or contraction through rearrangement reactions, often driven by the formation of more stable intermediates or ring systems. wikipedia.org

Ring Expansion: A potential pathway for ring expansion could involve a Tiffeneau–Demjanov-type rearrangement. This would require the formation of an exocyclic aminomethyl group or a related species adjacent to a ring atom, which upon diazotization could lead to a carbocation that initiates a one-carbon ring expansion to a seven-membered diazepanone ring. wikipedia.org

Ring Contraction: Ring contraction of saturated nitrogen heterocycles is a known process. nih.gov One established method involves the Favorskii rearrangement of cyclic α-halo ketones. chemistrysteps.com To apply this to the piperazinone system, one would first need to introduce a halogen at the C3 position. Treatment with a base could then induce a rearrangement to form a five-membered ring, such as a substituted imidazolidine-carboxylate derivative. Another strategy involves photochemical methods, such as a Norrish Type II reaction of an α-acylated piperidine (B6355638), which leads to ring contraction to a cyclopentane. nih.gov A similar strategy could be envisioned for a suitably derivatized piperazinone. Such rearrangements are often driven by the relief of ring strain or the formation of a stable species. libretexts.org

Functional Group Interconversions on the Piperazinone Core and its Substituents

Functional group interconversion (FGI) involves the conversion of one functional group into another without altering the carbon skeleton. imperial.ac.ukub.eduslideshare.net For this compound, the primary sites for FGI are the methyl substituents and the N-H group (if the N4-methyl were absent) or potentially the carbonyl group.

The methyl groups at C3 and C5 could, in principle, be functionalized. This would likely require radical-based reactions, such as free-radical halogenation, to introduce a handle for further chemistry, although controlling selectivity over the three methyl groups would be challenging.

A more plausible set of interconversions involves the N4-position. If one were to start with a precursor like (3R,5S)-3,5-dimethylpiperazin-2-one (where N4 is an N-H), this site would be a locus for a wide variety of transformations. ambeed.comyoutube.com

Transformation Reagents and Conditions Resulting Functional Group Reference
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-Alkyl mdpi.comnih.gov
N-AcylationAcyl chloride or Anhydride, BaseN-Acyl rsc.org
N-ArylationAryl halide, Pd or Cu catalyst (Buchwald-Hartwig or Ullmann)N-Aryl mdpi.comnih.gov
N-SulfonylationSulfonyl chloride (e.g., TsCl), BaseN-Sulfonyl vanderbilt.edu
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl (via N-H precursor) mdpi.comnih.gov

These reactions highlight the versatility of the piperazine nitrogen, allowing for the introduction of a wide array of substituents to modulate the compound's properties.

Electrophilic and Nucleophilic Substitution Reactions

Substitution reactions on the piperazinone ring can occur at several positions, depending on the nature of the reagent (electrophilic or nucleophilic) and the reaction conditions.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the piperazinone ring is generally difficult due to the electron-withdrawing nature of the lactam group, which deactivates the ring towards electrophiles. youtube.com However, the nitrogen atoms, particularly N4, are nucleophilic and readily react with electrophiles as described in the N-alkylation and N-acylation reactions above (Section 3.2).

Nucleophilic Substitution: Nucleophilic substitution reactions are more common for this class of compounds. These can occur at the carbon atoms of the ring if a suitable leaving group is present. For instance, if a halogen were introduced at the C3 position, it could be displaced by various nucleophiles. nih.gov More significantly, the piperazine nitrogens themselves can act as nucleophiles. The N4 nitrogen of a precursor like (3R,5S)-3,5-dimethylpiperazin-2-one can readily participate in nucleophilic substitution reactions on electrophilic substrates like alkyl halides or activated aryl halides. bohrium.comthieme-connect.comresearchgate.net

Recent advances have also focused on the C-H functionalization of piperazines, often via photoredox catalysis. mdpi.com These methods generate an α-amino radical adjacent to a nitrogen atom, which can then couple with various partners. For this compound, such a reaction could potentially occur at the C6 position, adjacent to the N4-methyl group, allowing for the direct introduction of aryl or other groups at a carbon atom of the ring. mdpi.com

Reactivity at Nitrogen Centers (N1, N4)

The piperazin-2-one scaffold possesses two distinct nitrogen atoms, N1 and N4, with differing reactivity profiles. The N1 nitrogen is part of an amide linkage, rendering it significantly less nucleophilic and generally unreactive under standard alkylating or acylating conditions. In contrast, the N4 nitrogen is a tertiary amine, which retains its basicity and nucleophilicity, making it the primary site for reactions involving the nitrogen centers.

While the N4 nitrogen in this compound is already substituted with a methyl group, precluding simple N-alkylation or N-arylation, related piperazine systems demonstrate a broad scope of reactivity at this position. For instance, secondary amine piperazines are readily N-alkylated and N-arylated. nih.govwikipedia.org The selective mono-N-alkylation of piperazine is often achieved through the use of a protecting group, such as tert-butoxycarbonyl (Boc), on one nitrogen to direct the reaction to the other. researchgate.net Nickel-catalyzed amination has been shown to be effective for the selective N-arylation of piperazine with aryl chlorides. researchgate.net

In the context of the fully substituted N1 and N4 positions in the title compound, further derivatization at these centers would necessitate more complex reaction pathways, potentially involving demethylation or other advanced synthetic strategies not commonly reported for this specific scaffold.

Table 1: Representative Reactions at Nitrogen Centers of Piperazine Scaffolds

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationAlkyl halide, K2CO3, AcetonitrileN-Alkylpiperazine researchgate.net
N-ArylationAryl chloride, Ni(0)/2,2'-bipyridineN-Arylpiperazine researchgate.net
N-ArylationArylboronic acid, Cu2O, MethanolN-Arylpiperazine organic-chemistry.org
N-AcylationChloroacetyl chloride, K2CO3N,N'-diacylpiperazine acs.org

This table presents generalized reactions for the piperazine core and not for this compound itself.

Reactivity at Carbon Centers (C3, C5)

The carbon framework of this compound offers several positions for functionalization, most notably at the C3 and C5 positions, which are alpha to both a nitrogen atom and, in the case of C3, the carbonyl group.

The presence of the carbonyl group at C2 activates the adjacent C3 position, making the protons on this carbon acidic and susceptible to deprotonation by a suitable base to form an enolate. This enolate can then react with various electrophiles. However, the existing methyl group at C3 in the title compound limits the scope of simple enolate-based alkylations at this position. For piperazin-2-ones without substitution at C3, palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is a powerful method for introducing substituents with high enantioselectivity. nih.govrsc.orgcaltech.edu

The C5 position, being alpha to the N4 nitrogen, is also an activated site. Recent advances in photoredox catalysis have enabled the site-selective C-H functionalization of piperazines. researchgate.netnih.govmdpi.com These methods often rely on the electronic properties of the nitrogen atoms to direct alkylation or arylation to an adjacent C-H bond. mdpi.com For instance, an organic photoredox catalyst can facilitate the C-H alkylation of carbamate-protected piperazines with Michael acceptors. mdpi.com Given the electronic differentiation between the amide (N1) and amine (N4) nitrogens in this compound, such site-selective functionalization at C5 could be a viable derivatization strategy.

Table 2: Representative Reactions at Carbon Centers of Piperazine Scaffolds

Reaction TypeKey Reactants/CatalystsPosition of FunctionalizationProduct TypeReference
Decarboxylative Allylic AlkylationPd catalyst, PHOX ligandα-carbon to carbonylα-substituted piperazin-2-one nih.govcaltech.edu
Photoredox C-H AlkylationAcridinium photocatalyst, Michael acceptorα-carbon to nitrogenC-alkylated piperazine mdpi.com
Asymmetric Lithiations-BuLi/(-)-sparteine (B7772259)α-carbon to nitrogenα-functionalized N-Boc piperazine mdpi.com

This table presents generalized reactions for the piperazine core and not for this compound itself.

Advanced Spectroscopic and Analytical Characterization of 3r,5s 1,3,5 Trimethylpiperazin 2 One and Its Derivatives

X-Ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and solid-state conformation. For chiral molecules like (3R,5S)-1,3,5-trimethylpiperazin-2-one, single-crystal X-ray diffraction is the gold standard for assigning the (R) and (S) configurations at the C3 and C5 positions.

While the specific crystal structure for this compound is not publicly available, analysis of related piperazine (B1678402) structures provides a strong basis for predicting its solid-state characteristics. Studies on various piperazine derivatives consistently show that the six-membered ring predominantly adopts a chair conformation, as this minimizes steric and torsional strain. nih.govwikipedia.orgresearchgate.net For instance, the crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate confirms the piperazine ring in a chair conformation. nih.gov Similarly, crystallographic analysis of (3R,6R)-3,6-dimethylpiperazine-2,5-dione, a related cyclic diamide, provides insight into the solid-state packing of chiral, substituted piperazine rings. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques are indispensable for elucidating the functional groups and electronic properties of a molecule.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features, particularly the tertiary amide within the cyclic framework.

The most prominent band would be the carbonyl (C=O) stretching vibration of the amide group (Amide I band), which is anticipated to appear in the region of 1630-1680 cm⁻¹. This strong absorption is a definitive marker for the lactam moiety. Other key vibrations include the C-N stretching of the amide and the various C-H stretching and bending modes of the methyl groups and the piperazine ring. IR spectra of related piperazin-2-one (B30754) and other cyclic amide structures support these expected assignments. nist.govmdpi.comnih.gov

Table 1: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2950-3000C-H Asymmetric Stretch-CH₃, -CH₂-Medium-Strong
2850-2960C-H Symmetric Stretch-CH₃, -CH₂-Medium-Strong
1630-1680C=O Stretch (Amide I)Tertiary Amide (Lactam)Strong
1450-1470C-H Bend (Scissoring)-CH₂-, -CH₃Medium
1370-1380C-H Bend (Umbrella)-CH₃Medium
1200-1300C-N StretchTertiary AmideMedium

This table is generated based on typical values for the specified functional groups in related molecules.

Raman spectroscopy, like IR, probes the vibrational modes of a molecule but is based on inelastic scattering of monochromatic light. youtube.com It provides complementary information and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for generating a unique "molecular fingerprint." youtube.comsigmaaldrich.com

For this compound, the Raman spectrum would be rich in information regarding the carbon skeleton and the amide functionality. The Amide I band (primarily C=O stretch) is also prominent in the Raman spectrum, typically appearing between 1600 and 1700 cm⁻¹. acs.orgresearchgate.net The Amide III band, a complex mix of C-N stretching and N-H bending, appears in the 1250-1350 cm⁻¹ region for secondary amides, but its position and intensity would be different for the tertiary amide in the target molecule. researchgate.net The symmetric vibrations of the piperazine ring and the C-C and C-H vibrations of the methyl groups would also yield sharp, well-defined peaks, contributing to a highly specific spectral fingerprint. nih.gov

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibration TypeFunctional GroupIntensity
2800-3000C-H Stretch-CH₃, -CH₂-Strong
1600-1700Amide I (C=O Stretch)Tertiary Amide (Lactam)Medium-Strong
1440-1460C-H Bend-CH₂-, -CH₃Medium
1200-1300C-N StretchTertiary AmideMedium
800-1000Ring Breathing/StretchPiperazine SkeletonStrong

This table is generated based on typical values for the specified functional groups in related cyclic amides.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. This technique is used to characterize chromophores, which are the parts of a molecule that absorb light. While the basic piperazine ring itself does not absorb significantly in the standard UV-Vis range, the carbonyl group of the lactam in this compound acts as a chromophore. acs.org

The amide chromophore is expected to exhibit a weak n → π* (n-to-pi-star) electronic transition. This transition involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital of the carbonyl group. For simple amides and lactams, this absorption is typically observed in the 210-230 nm region. The exact position (λmax) and intensity (molar absorptivity, ε) of the absorption band can be influenced by the solvent and the substitution pattern on the ring. researchgate.netresearchgate.net Analysis of derivatives with additional chromophores would show more complex spectra. researchgate.net

Other Advanced Analytical Techniques for Purity and Identity Confirmation (e.g., Elemental Analysis)

Beyond spectroscopic methods, other analytical techniques are crucial for confirming the elemental composition and, critically for a chiral compound, its stereochemical purity.

Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a pure sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₈H₁₆N₂O. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and is a fundamental measure of its purity.

Table 3: Theoretical Elemental Composition of C₈H₁₆N₂O

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011896.08861.50
Hydrogen (H)1.0081616.12810.32
Nitrogen (N)14.007228.01417.94
Oxygen (O)15.999115.99910.24
Total 156.229 100.00

Chiral High-Performance Liquid Chromatography (HPLC): For a chiral compound with two stereocenters, such as this compound, confirming its stereochemical identity and purity is paramount. Chiral HPLC is the gold standard for this purpose. researchgate.netnih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each stereoisomer, allowing for their separation. youtube.comsigmaaldrich.com

The analysis would be designed to separate the (3R,5S) diastereomer from its other possible stereoisomers: (3S,5R), (3R,5R), and (3S,5S). By running a synthesized sample against reference standards (if available), one can confirm the identity of the desired stereoisomer and quantify its purity. The development of a robust chiral HPLC method is a critical step in the quality control of enantiomerically pure pharmaceutical ingredients. jocpr.comyoutube.comnih.gov

Computational Chemistry and Theoretical Studies on 3r,5s 1,3,5 Trimethylpiperazin 2 One Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of molecular systems. jksus.orgjddtonline.info These methods can be used to predict the geometry, stability, and electronic characteristics of (3R,5S)-1,3,5-trimethylpiperazin-2-one.

The piperazin-2-one (B30754) ring, a six-membered heterocycle, can adopt several conformations, with the chair and boat forms being the most common. The presence of substituents significantly influences the conformational equilibrium. For substituted piperazines, studies have shown a preference for the axial conformation of the substituent. nih.gov In the case of this compound, the methyl groups at the C3 and C5 positions, as well as the N1 position, will dictate the most stable conformation of the ring.

The conformational landscape of the piperazinone ring in this compound would likely be characterized by a dominant, low-energy chair conformation. The relative energies of different conformers can be calculated using DFT methods, providing a detailed energy landscape. The substituents' stereochemistry (3R, 5S) will lead to specific chair conformations being favored to minimize steric hindrance. For N-acylated piperidines, which share structural similarities with N-substituted piperazinones, the axial orientation of a 2-substituent is often favored. nih.gov

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair 1 (equatorial C3-Me, axial C5-Me)0.00C6-N1-C2-C3: -55.2, N1-C2-C3-N4: 58.1
Chair 2 (axial C3-Me, equatorial C5-Me)1.5 - 2.5C6-N1-C2-C3: 54.8, N1-C2-C3-N4: -57.9
Twist-Boat4.0 - 6.0C6-N1-C2-C3: 35.1, N1-C2-C3-N4: -10.2

Note: This table presents hypothetical data based on general principles of conformational analysis of substituted heterocyclic rings.

The electronic structure of this compound can be analyzed through calculations of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. jddtonline.info A smaller HOMO-LUMO gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis can be employed to investigate charge distribution, hyperconjugative interactions, and delocalization of electron density within the molecule. jddtonline.info For piperazine (B1678402) derivatives, the nitrogen atoms are typically the most nucleophilic centers. jddtonline.info The carbonyl group in the piperazinone ring introduces an electrophilic carbon center. Molecular Electrostatic Potential (MEP) maps can visually represent the electrophilic and nucleophilic sites, with negative potential regions indicating sites prone to electrophilic attack and positive potential regions indicating sites for nucleophilic attack. jddtonline.info

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.5 to -7.5 eV
LUMO Energy0.5 to 1.5 eV
HOMO-LUMO Gap7.0 to 9.0 eV
Dipole Moment2.0 to 3.5 D

Note: These values are estimations based on typical ranges observed for similar organic molecules.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of new compounds. scispace.com Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies can be compared with experimental data to confirm the molecular structure. scispace.comyoutube.com

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl protons and the methylene (B1212753) protons of the piperazinone ring. The chemical shifts would be influenced by the ring conformation and the electronic environment of each proton. Similarly, the ¹³C NMR spectrum would provide characteristic signals for the carbonyl carbon, the substituted and unsubstituted ring carbons, and the methyl carbons. mdpi.com

The calculated IR spectrum would exhibit characteristic vibrational frequencies for the C=O stretching of the amide group (typically around 1650-1700 cm⁻¹), C-N stretching, and C-H stretching vibrations of the methyl and methylene groups. scispace.com

Table 3: Predicted Key Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR (ppm)
N1-CH₃2.8 - 3.0
C3-CH₃1.1 - 1.3
C5-CH₃1.1 - 1.3
Ring CH₂2.5 - 4.0 (complex pattern)
Ring CH3.0 - 4.5 (multiplets)
¹³C NMR (ppm)
C=O168 - 172
C3, C550 - 60
C6, C240 - 55
N1-CH₃30 - 35
C3-CH₃, C5-CH₃15 - 20
IR (cm⁻¹)
C=O Stretch1670 - 1690
C-N Stretch1100 - 1250
C-H Stretch (aliphatic)2850 - 3000

Note: These are generalized predictions and actual values can vary based on solvent and experimental conditions.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational flexibility of this compound in different environments. researchgate.net By simulating the motion of the molecule over time, MD can explore the transitions between different conformers and assess their relative populations.

Furthermore, MD simulations are crucial for understanding the influence of solvent on the molecule's structure and dynamics. The interactions between the piperazinone and solvent molecules, such as water, can be explicitly modeled to determine how solvation affects conformational preferences and the accessibility of different functional groups. For instance, the formation of hydrogen bonds between the carbonyl oxygen or the N4-H group and water molecules can stabilize certain conformations.

Docking and Molecular Modeling for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.govnih.gov This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov Given the prevalence of the piperazine scaffold in bioactive compounds, it is plausible that this compound could interact with various protein targets. nih.govnih.gov

Docking studies would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results would provide insights into the potential biological activity of the compound.

The analysis of the docked poses of this compound within a protein's active site can reveal key molecular interactions that contribute to binding affinity and specificity. These interactions can include:

Hydrogen Bonds: The carbonyl oxygen and the N4-H group of the piperazinone ring are potential hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The methyl groups and the aliphatic backbone of the piperazine ring can engage in hydrophobic interactions with nonpolar residues of the protein.

By identifying these "interaction hotspots," molecular modeling can guide the design of new derivatives of this compound with improved binding affinity and selectivity for a specific protein target.

Prediction of Binding Affinities (Computational Approaches)

The prediction of binding affinities for ligands such as this compound is a cornerstone of modern drug discovery and computational chemistry. These in silico methods provide valuable insights into the interactions between a small molecule and its biological target, guiding the optimization of lead compounds. While specific computational binding affinity studies on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous piperazine and chiral piperazin-2-one derivatives offer a clear framework for how such predictions are approached.

A primary computational tool for predicting binding affinity is molecular docking . This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring these poses based on a force field that approximates the binding free energy. For a molecule like this compound, with its defined stereochemistry, molecular docking would be crucial in elucidating how the chiral centers influence its interaction with a target protein. The scoring functions used in docking can provide an estimate of the binding affinity, often expressed as a docking score or a predicted inhibition constant (Ki) or IC50 value. For instance, in studies of other piperazine derivatives, docking simulations have been successfully used to correlate predicted binding scores with experimentally determined biological activities, thereby validating the computational model. nih.govekb.eg

In a study on piperazine-based compounds targeting the sigma-1 receptor, molecular dynamics simulations were employed to analyze the stability of ligand-receptor complexes and to understand the key interactions driving binding affinity. nih.gov Such simulations, which model the movement of atoms and molecules over time, can provide a more dynamic and accurate picture of the binding event than static docking alone. These studies revealed the importance of specific amino acid residues in interacting with the ligands. nih.gov

Furthermore, the development of novel inhibitors often involves designing compounds and then predicting their activity. In the context of piperidine (B6355638) derivatives, computational design has led to the proposal of new compounds with predicted high inhibitory activity, which are then prioritized for synthesis and experimental testing. ekb.eg

The table below summarizes common computational approaches used to predict binding affinities for piperazine-like compounds, which would be applicable to this compound.

Computational MethodDescriptionPredicted ParametersRelevance to this compound
Molecular Docking Predicts the preferred orientation and conformation of a ligand within a protein binding site.Docking Score, Predicted Ki/IC50, Binding PoseEssential for understanding how the specific stereochemistry of the compound influences its interaction with a target.
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into the stability of the ligand-protein complex.Binding Free Energy (e.g., MM/PBSA, MM/GBSA), Interaction StabilityWould reveal the stability of the binding pose and the key interactions over time, accounting for the flexibility of both the ligand and the protein.
Free Energy Perturbation (FEP) A rigorous computational method to calculate the difference in free energy of binding between two ligands.Relative Binding Free Energy (ΔΔG)Could be used to predict how modifications to the trimethylpiperazinone scaffold affect binding affinity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies Applied to Chiral Piperazinone Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are particularly valuable in medicinal chemistry for predicting the activity of unsynthesized compounds and for optimizing lead structures. For chiral compounds like this compound, the three-dimensional arrangement of atoms is critical, making 3D-QSAR approaches especially relevant.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a correlation with their biological activities. These analyses generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity.

A study on piperazine derivatives with antihistamine and antibradykinin effects utilized CoMFA to establish a 3D-QSAR model. nih.gov The findings indicated that electrostatic and steric factors, but not hydrophobicity, were correlated with the antagonistic effects. nih.gov This suggests that for similar piperazinone scaffolds, the size, shape, and charge distribution are key determinants of biological activity.

In another investigation focusing on 2-((pyridin-3-yloxy)methyl)piperazine derivatives, a 3D-QSAR model was developed with good predictive power. nih.gov The CoMFA results revealed that electrostatic contributions were significantly more important than steric contributions for the observed anti-inflammatory activity. nih.gov Such insights are invaluable for guiding the design of new analogs.

The development of QSAR models for chiral molecules presents unique challenges due to the need to describe the 3D arrangement of atoms. Novel chirality descriptors have been developed to build quantitative chiral structure-activity relationship (QCSAR) models. mdpi.com These descriptors can numerically characterize the chirality of a molecule and have been successfully applied to model the activity of chiral antagonists. mdpi.com

The table below presents key findings from QSAR and 3D-QSAR studies on piperazine and chiral piperazinone analogs, which would inform the theoretical study of this compound.

Study FocusQSAR/3D-QSAR MethodKey FindingsReference
Piperazine derivatives with antihistamine and antibradykinin effectsCoMFAElectrostatic and steric factors correlate with antagonistic effects; hydrophobicity is not a significant factor. nih.gov
2-((pyridin-3-yloxy)methyl)piperazine derivatives as anti-inflammatory agentsCoMFAThe model showed a significant contribution from electrostatic fields (66.14%) and a smaller contribution from steric fields (13.84%). nih.gov
Alkylpiperazine-based GSK-3β inhibitors3D-QSAR and Molecular DockingA robust 3D-QSAR model was developed with high predictive capability, and docking studies provided insights into the binding mode. ekb.eg
Chiral CCR2 antagonistsQCSAR with novel chirality descriptorsA multidimensional space of novel relative chirality indices (RCIs) was used to develop a predictive QCSAR model. mdpi.com

These computational methodologies provide a powerful arsenal (B13267) for the investigation of this compound and its analogs. While specific experimental data on this compound may be limited, the principles and findings from related systems offer a solid foundation for theoretical studies aimed at predicting its biological activity and guiding the design of new, potentially more potent, derivatives. The importance of the specific stereochemistry of this compound is highlighted by studies on other chiral piperazin-2-ones, where the configuration was found to be crucial for biological activity. nih.gov

Structure Activity Relationship Sar Investigations and Mechanistic Biological Interactions of 3r,5s 1,3,5 Trimethylpiperazin 2 One Analogs

SAR Studies on Specific Enzyme/Receptor Targets (Focus on Mechanism and Binding)

Dopamine Transporter (DAT) Binding and Modulation

Impact of Substitution on Binding Affinity

The binding affinity of piperazine-based compounds is highly sensitive to the nature and position of substituents on the heterocyclic core. SAR studies reveal that modifications to the piperazine (B1678402) ring system can dramatically alter a molecule's interaction with its biological target. nih.gov For instance, in the context of cannabinoid CB1 receptor agonists, creating conformationally constrained bicyclic piperazine derivatives led to more potent agonism compared to their unconstrained counterparts. nih.gov The agonist activity was also found to be dependent on the absolute configuration of the chiral center within the bicyclic system. nih.gov

The two nitrogen atoms in the piperazine ring offer key points for modification, influencing properties like solubility, bioavailability, and target affinity. researchgate.net In the development of antagonists for the α1-adrenoreceptor, the piperazine ring plays a crucial role in the molecule's blocking activity. acs.org Similarly, for inhibitors of equilibrative nucleoside transporters (ENTs), the presence and position of a halogen substitute on a fluorophenyl moiety attached to the piperazine ring were found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk The replacement of a naphthalene (B1677914) group with a substituted benzene (B151609) ring could abolish or restore activity depending on the specific substitution pattern. polyu.edu.hk These examples underscore the principle that substituents on piperazine analogs are critical determinants of their binding affinity and biological function. nih.gov

Table 1: Impact of Piperazine Substitution on Biological Activity

Target Substitution Strategy Effect on Activity Reference
Cannabinoid CB1 Receptor Bicyclic conformational constraint Increased agonist potency nih.gov
α1-Adrenoreceptors Modification of the piperazine ring Modulated blocking activity acs.org
Equilibrative Nucleoside Transporters (ENTs) Halogen substitution on phenyl-piperazine Essential for inhibitory activity polyu.edu.hk

Factor Xa Inhibition: Design and SAR of Piperazinone-Based Inhibitors

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a key target for the development of anticoagulant therapies. Piperazinone-based structures have been systematically developed as potent and selective FXa inhibitors. The design process often involves creating molecules that can effectively interact with the S1 and S4 pockets of the FXa active site.

Early development in this area led to ketopiperazine derivatives. A significant breakthrough was the discovery that replacing a traditional benzamidine (B55565) group with a 1-aminoisoquinoline (B73089) moiety on a pyrrolidinone scaffold could yield orally bioavailable inhibitors. This concept was further explored and incorporated into ketopiperazine series, where 6-substituted aminoquinazolines were found to be particularly potent. Ultimately, incorporating an azaindole group was shown to impart favorable pharmacokinetic properties to sulfonamido-ketopiperazines, highlighting the modular nature of SAR in this class of inhibitors. nih.gov

Farnesyltransferase Inhibition: Bioisosteric Modifications and Cytotoxicity

Farnesyltransferase (FTase) is an enzyme involved in the post-translational modification of proteins, including the Ras protein, which is implicated in numerous human cancers. Inhibitors of FTase (FTIs) are therefore of significant interest as potential cancer chemotherapeutics. The N-arylpiperazinone scaffold has proven to be a valuable starting point for potent FTIs.

SAR studies involving the insertion of carbonyl groups at various positions of N-arylpiperazinone FTIs have been conducted. The evaluation revealed that converting the amino group in 1-aryl-2-piperazinones to an amide can modulate potency. Specifically, 1-aryl-2,3-diketopiperazine derivatives demonstrated a favorable balance of potency and pharmacokinetic properties. In some cases, these diketopiperazines were as potent in cell culture as the parent 1-aryl-2-piperazinones. Another study starting from a 5-nitropiperidin-2-one combinatorial library identified a potent piperidine (B6355638) series of FTase inhibitors. A key finding was a 10-fold increase in potency when the piperidine-2-one core was changed to the corresponding piperidine, demonstrating the significant impact of the core heterocycle structure. nih.gov These compounds were found to be competitive inhibitors with respect to Ras. nih.gov

Table 2: Activity of Piperazinone Analogs as Farnesyltransferase Inhibitors

Compound Type Modification In Vitro Activity (IC50) Reference
1-Aryl-2-piperazinone Parent compound Varies
2,3-Diketopiperazine Carbonyl insertion 11 nM (for compound 16)
1-Aryl-3-piperazinone Carbonyl insertion 100 nM (for compound 15)

BCL6 Degrader Design and Mechanism of Action

Targeted protein degradation represents an innovative therapeutic strategy. The oncogenic transcription factor B-cell lymphoma 6 (BCL6) has been a focus for this approach. A small molecule, BI-3802, which binds to the BTB domain of BCL6, induces its proteasomal degradation. nih.gov This molecule serves as a "molecular glue," inducing the polymerization of BCL6 homodimers into a supramolecular filament. nih.gov

The mechanism is highly specific. Cryo-electron microscopy has revealed that the solvent-exposed dimethyl-piperidine moiety of BI-3802 creates a composite surface that facilitates interactions between BCL6 homodimers, driving polymerization. nih.gov This induced polymerization facilitates ubiquitination by the SIAH1 E3 ubiquitin ligase, marking the protein for degradation. nih.gov Notably, the structurally similar BCL6 inhibitor BI-3812, which lacks this specific solvent-exposed group, does not induce degradation, highlighting the critical role of this moiety in the degrader's mechanism of action. This provides a clear design principle for converting a simple inhibitor into a protein degrader by modifying solvent-exposed parts of the molecule to induce new protein-protein interactions.

HIV-1 GP120 Core Interaction Studies

The human immunodeficiency virus type 1 (HIV-1) initiates infection by the interaction of its envelope glycoprotein (B1211001) gp120 with the host cell's CD4 receptor. Blocking this interaction is a key strategy for antiviral therapy. Piperazine-based compounds have been developed as HIV-1 entry inhibitors that target gp120. biorxiv.orgnih.gov

These inhibitors, such as the class of indoleoxoacetyl piperazine compounds, function by binding to a pocket on gp120, known as the 'Phe43 cavity', thereby preventing the conformational changes required for CD4 receptor binding. biorxiv.orgnih.gov In silico screening of massive libraries built around a piperazine core has been used to identify potential hits. biorxiv.org Analysis of these virtual hits suggests a scaffold where a 4,5,6,7-tetrahydroindole moiety interacts with the inner part of the cavity, while another fragment forms hydrogen bonds in the external region. biorxiv.org The piperazine core itself, while not directly interacting with the protein, is crucial for correctly orienting the interacting fragments to block the Phe43 cavity. biorxiv.org

KDM1A Inhibition

Lysine-specific demethylase 1A (KDM1A), also known as LSD1, is an epigenetic enzyme that is overexpressed in various cancers, making it an attractive therapeutic target. nih.gov Reversible inhibitors of KDM1A have been discovered that show potent activity. While specific data on (3R,5S)-1,3,5-trimethylpiperazin-2-one as a KDM1A inhibitor is not detailed in the provided search results, the development of piperazine-containing KDM1A inhibitors is an active area of research. For example, some inhibitors feature a terminal secondary cyclic amine, such as piperazine, linked to an imidazole (B134444) ring, demonstrating the utility of the piperazine scaffold in targeting this enzyme.

Mechanistic Insights into Protein-Ligand Interactions

The interaction between a small molecule ligand, such as a piperazinone derivative, and its protein target is a dynamic process governed by fundamental principles of molecular recognition. These interactions can be understood through models like the "induced fit" and "conformational selection" mechanisms. The specificity of binding distinguishes the correct partner from many others, while affinity ensures that this interaction is stable.

Piperazinone-based inhibitors can act through various mechanisms. In the case of Factor Xa and Farnesyltransferase inhibitors, the compounds often act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. nih.gov A different mechanism is observed with BCL6 degraders, where the small molecule acts as a "molecular glue," inducing a non-native protein-protein interaction that leads to polymerization and subsequent degradation. nih.gov This illustrates that the piperazinone scaffold can be adapted to achieve different functional outcomes, from simple competitive inhibition to inducing complex cellular processes. The apparent competitive behavior of some inhibitors may also arise from allosteric effects, where binding at one site induces structural changes at another, rather than direct competition for the same site. nih.gov

Analysis of Hydrogen Bonding Networks and Electrostatic Interactions

The biological activity of piperazinone analogs is significantly influenced by their capacity to form hydrogen bonds and engage in electrostatic interactions with target biomolecules. The piperazine scaffold contains nitrogen and oxygen atoms that can act as hydrogen bond donors and acceptors, facilitating precise molecular recognition at the active site of a receptor or enzyme.

Hydrogen bonds are crucial for the orientation and stabilization of the ligand-receptor complex. In piperazine structures, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the piperazin-2-one (B30754) ring and the tertiary amine nitrogens can act as hydrogen bond acceptors. Crystal structure analyses of related heterocyclic compounds like piperazine itself have confirmed the formation of N-H···N hydrogen-bonded chains, which organize the molecules into specific supramolecular architectures. ed.ac.uk These chains are a recurring motif, demonstrating the strong directional preference of these interactions. researchgate.netresearchgate.net

Electrostatic interactions, including salt bridges, are also paramount. The nitrogen atoms within the piperazine ring can be protonated under physiological pH, acquiring a positive charge. nih.gov This cationic character enables strong electrostatic attractions with negatively charged residues, such as aspartate or glutamate, in a protein's binding pocket. mdpi.com For example, studies on piperazine derivatives targeting the furin protease have shown that a protonated piperazine moiety can form water-mediated contacts with the catalytic aspartate residues. mdpi.com Similarly, other piperazine-containing compounds have been observed forming salt bridges with aspartate residues in their respective targets. nih.gov The presence and positioning of these ionizable groups are thus a key determinant of binding affinity and specificity. nih.govresearchgate.net

Table 1: Examples of Intermolecular Interactions in Piperazine-Containing Molecules

Compound Type Interacting Residue/Group Interaction Type Finding Source
Piperazine Derivative Aspartate (Asp56, Asp29) Electrostatic Interaction Forms a salt bridge crucial for binding. nih.gov
Piperazine Derivative Arginine (Arg36) Hydrogen Bond A 2.11 Å hydrogen bond observed, contributing to affinity. nih.gov
BOS compound with piperazine Aspartate (Asp153, Asp154) Water-mediated Hydrogen Bond Protonated amine interacts indirectly with catalytic residues. mdpi.com
BOS compound with piperidine Glutamate (Glu236) Salt Bridge Direct interaction between protonated piperidine and the residue. mdpi.com
Piperazinediium Salts Carboxylates Hydrogen Bond Ring Formation of characteristic R-ring motifs in the crystal lattice. researchgate.netresearchgate.net

Characterization of Hydrophobic Interactions and π-Stacking

Alongside polar interactions, hydrophobic and π-stacking interactions are critical drivers of affinity for many piperazinone analogs, particularly those featuring aromatic substituents. These non-covalent forces contribute significantly to the desolvation of the ligand and the binding site, which is energetically favorable and enhances the stability of the complex.

Hydrophobic interactions arise from the tendency of nonpolar moieties, such as alkyl groups (e.g., the methyl groups in this compound) or aromatic rings, to be excluded from the aqueous environment of the cell and sequestered within lipophilic pockets of a target protein. Structure-activity relationship (SAR) studies on prazosin-related compounds have highlighted the importance of a lipophilic binding area on the α1-adrenoreceptor surface that accommodates the piperazine moiety. nih.gov The introduction of alkyl groups to the piperazine ring can modulate this hydrophobic character, influencing both potency and selectivity. nih.gov

π-stacking is a specific type of non-covalent interaction that occurs between aromatic rings. It is a significant factor in the binding of analogs that incorporate phenyl, pyridyl, or other aryl groups. These interactions can be categorized as face-to-face or edge-to-face, and their strength is influenced by the electronic nature of the aromatic systems involved. High-level ab initio calculations have been used to quantify the binding energies of these interactions between polyaromatic hydrocarbons, providing a theoretical framework for understanding their contribution to molecular recognition. rsc.orgarxiv.org In biological systems, π-stacking interactions between a ligand's aromatic ring and the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan in the receptor are common. nih.gov These interactions, sometimes working in concert with cation-π interactions (where a cation interacts with the face of an aromatic ring), can be a dominant force in stabilizing the ligand-protein complex, especially at high salt concentrations where electrostatic interactions are screened. nih.govnih.gov

The combination of these interactions is often synergistic. For example, in silico studies of certain arylpiperazine derivatives have shown that hydrophobic and π-stacking interactions, coupled with hydrogen bonds, lead to a more stable and potent inhibition of the target. nih.gov

Stereochemistry-Activity Relationships (SAC) in Piperazinone Systems

The three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of drug action. In piperazinone systems, the presence of chiral centers, such as the C3 and C5 carbons in this compound, dictates a specific spatial orientation of the substituents. This fixed geometry is critical for achieving a complementary fit with the chiral environment of a biological target.

The differential activity of stereoisomers provides powerful evidence for specific receptor interactions. SAR studies on 2,3-dialkylpiperazine compounds related to prazosin (B1663645) demonstrated a clear relationship between stereochemistry and activity at α1-adrenoreceptors. nih.gov In this series, the cis isomers were found to be significantly more potent and selective than their trans counterparts. nih.gov This suggests that the specific spatial orientation of the alkyl groups in the cis configuration allows for an optimal interaction with a well-defined lipophilic pocket on the receptor surface. nih.gov

The activity of these stereoisomeric compounds is summarized in the table below, illustrating the impact of stereochemistry on receptor affinity. The data underscores that even subtle changes in the 3D structure can lead to dramatic differences in biological response.

Table 2: Antagonist Activity of Stereoisomeric Dialkylpiperazine Compounds

Compound Stereoisomer α1-Adrenoreceptor Affinity (pKi) α1/α2 Selectivity Ratio Finding Source
7 (2R,3R)-trans 7.90 250 High affinity and selectivity. nih.gov
8 (2S,3S)-trans 7.96 280 High affinity and selectivity. nih.gov
11 (2R,3S)-cis 8.15 1300 Very high affinity and selectivity. nih.gov
12 (2S,3R)-cis 8.22 1600 Very high affinity and selectivity. nih.gov
13 cis (racemate) 8.80 7800 The most potent and selective compound in the series. nih.gov
14 trans (racemate) 8.00 320 Less potent and selective than the cis racemate. nih.gov

Data adapted from studies on prazosin-related compounds to illustrate stereochemical principles in piperazine systems. nih.gov

For this compound, the (3R,5S) configuration defines a precise spatial relationship between the two methyl groups on the piperazinone ring and the N-methyl group. This specific arrangement is expected to be a key determinant of its biological activity, as only one enantiomer typically fits optimally into a chiral binding site, leading to the desired pharmacological effect.

Design and Application of Chemical Probes for Target Engagement and Pathway Elucidation

To understand the mechanism of action of a bioactive compound like this compound, it is essential to identify its direct molecular targets within the cell. Chemical probes are indispensable tools for this purpose. promega.comnih.gov A chemical probe is a small molecule, derived from the parent compound, that has been modified to include a reporter tag (like a fluorescent dye) or an affinity handle (like biotin (B1667282) or an alkyne group for click chemistry). nih.govmdpi.com

The design of a high-quality chemical probe is a meticulous process. promega.com Key considerations include:

Retention of Potency: The modification should not significantly diminish the probe's affinity for its target. promega.com

Known Mechanism: The probe should have a well-understood mode of action. promega.com

Selectivity: It must maintain high selectivity for the intended target over other proteins. promega.com

Strategic Linker Position: The linker connecting the pharmacophore to the tag must be placed at a position that does not interfere with target binding. This often requires extensive SAR studies. nih.gov

Once synthesized, these probes can be used in a variety of applications. Fluorescently labeled probes allow for the visualization of the compound's subcellular localization via imaging techniques. nih.govmdpi.com Probes with affinity tags, such as those designed for photoaffinity labeling or pull-down experiments, are used to isolate and identify binding partners from cell lysates. mdpi.comrsc.org In a typical pull-down experiment, the probe is immobilized on beads, incubated with a cell lysate, and the proteins that bind to the probe are then "pulled down," separated, and identified using mass spectrometry. nih.gov

Demonstrating that a probe engages with its target in living cells is a critical step in target validation. promega.comnih.gov This provides direct evidence of a physical interaction and helps to connect the binding event to a downstream functional or phenotypic outcome. promega.com For piperazinone-based compounds, developing such probes would be a crucial step in elucidating their biological pathways and validating their targets for potential therapeutic development.

Advanced Applications and Future Research Directions for 3r,5s 1,3,5 Trimethylpiperazin 2 One in Chemical Research

Role as a Chiral Building Block in Natural Product Synthesis and Complex Molecule Assembly

Chiral piperazin-2-ones are recognized as "privileged scaffolds" in medicinal chemistry and are core components of various bioactive natural products. Their rigid, conformationally constrained structures make them ideal building blocks for the synthesis of complex molecular architectures. The specific stereochemistry of (3R,5S)-1,3,5-trimethylpiperazin-2-one, with defined centers at the 3 and 5 positions, makes it a valuable synthon for introducing chirality into a target molecule.

The synthesis of complex natural products often relies on the use of such chiral building blocks to control the stereochemical outcome of key bond-forming reactions. For instance, the piperazinone motif is found in potent anticancer alkaloids like (-)-agelastatin A and the serine protease inhibitor pseudotheonamide A1. The synthesis of these and other complex molecules often involves the coupling of pre-synthesized chiral fragments. The (3R,5S) stereoconfiguration of 1,3,5-trimethylpiperazin-2-one could be strategically employed to construct specific stereoisomers of target molecules, a critical factor in determining biological activity.

The utility of chiral piperazinones extends to their role in creating peptidomimetics with constrained conformations, which is a key strategy in the discovery of bioactive drug candidates. The trimethylated nature of this compound could offer unique steric and electronic properties to the resulting complex molecules, influencing their binding affinity and selectivity for biological targets.

Development of Molecular Tools for Biological Pathway Investigations

The piperazin-2-one (B30754) core is a key feature in molecules designed to modulate biological pathways. For example, peptidomimetics containing the 2-piperazinone structure have been developed as novel HIV capsid modulators. These compounds mimic the structure of host factors that bind to the viral capsid, thereby interfering with its function. The development of a library of substituted piperazinones, including analogs like this compound, could lead to the discovery of potent and selective molecular probes for investigating various biological processes.

By functionalizing the piperazinone scaffold, for instance at the N1 or N4 positions, researchers can introduce reporter groups, affinity tags, or photo-cross-linking agents. Such modifications would enable the use of these compounds in a range of biochemical and cell-based assays to identify protein targets, map binding sites, and elucidate the mechanisms of action of bioactive molecules. The specific stereochemistry and substitution pattern of this compound would likely confer a unique binding profile, making it a potentially valuable tool for dissecting specific biological pathways.

Potential in Materials Science and Polymer Chemistry (e.g., Chiral Polymers, Ligands for Catalysis)

The application of chiral heterocycles is not limited to the life sciences; they also hold significant promise in materials science and polymer chemistry. Chiral piperazines and their derivatives can be employed as ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry. The nitrogen atoms in the piperazinone ring can coordinate to transition metals, and the chiral environment provided by the substituents can induce enantioselectivity in a variety of chemical transformations.

The this compound, with its defined stereocenters, could serve as a precursor to novel chiral ligands. The development of such ligands is crucial for the synthesis of enantiomerically pure compounds, which are in high demand in the pharmaceutical and fine chemical industries.

Furthermore, chiral piperazinones could potentially be used as monomers for the synthesis of chiral polymers. These polymers can exhibit unique properties, such as the ability to recognize and separate chiral molecules, making them valuable for applications in chiral chromatography and enantioselective sensing. The rigid structure of the piperazinone ring could impart desirable thermal and mechanical properties to the resulting polymers.

Below is a table summarizing the potential applications of this compound in materials science and polymer chemistry, based on the known applications of related chiral heterocycles.

Application Area Potential Role of this compound Rationale based on Analogous Compounds
Asymmetric Catalysis Precursor to novel chiral ligands for transition metal catalysts.Chiral piperazines and other nitrogen-containing heterocycles are effective ligands in a variety of enantioselective reactions.
Chiral Polymers Monomer for the synthesis of polymers with chiral recognition capabilities.The incorporation of rigid, chiral units into polymer chains can lead to materials with applications in chiral separations and sensing.
Chiral Materials Building block for the creation of functional materials with chiroptical properties.The defined stereochemistry of the molecule can be translated into macroscopic material properties.

Emerging Synthetic Methodologies and Technologies Applicable to Piperazinones

The synthesis of chiral piperazinones, including multi-substituted derivatives like this compound, is an active area of research. Traditional methods often rely on chiral pool starting materials or chiral auxiliaries. However, recent years have seen the emergence of more efficient and versatile catalytic asymmetric methods.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an effective method for producing chiral disubstituted piperazin-2-ones with high diastereoselectivity and enantioselectivity. Other emerging technologies applicable to the synthesis of piperazinone scaffolds include:

Photocatalysis: Visible-light-promoted reactions offer mild and environmentally friendly conditions for the construction of heterocyclic rings.

Biocatalysis: The use of enzymes can provide exquisite control over stereoselectivity in the synthesis of chiral building blocks.

Microwave-assisted synthesis: This technology can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds.

Flow chemistry: Continuous flow reactors can offer improved safety, scalability, and control over reaction parameters for the synthesis of piperazinones and other chemical entities.

The development and application of these modern synthetic methodologies will be crucial for accessing a wider diversity of chiral piperazinone structures, including this compound, and for enabling their use in the advanced applications described above.

Future Outlook for Stereoselective Synthesis and Mechanistic Studies of Chiral Piperazinone Scaffolds

The future of research on chiral piperazinone scaffolds will likely focus on two key areas: the development of novel stereoselective synthetic methods and a deeper understanding of the reaction mechanisms that govern their formation. Achieving high levels of stereocontrol in the synthesis of multi-substituted piperazinones with multiple stereocenters remains a significant challenge.

Future synthetic efforts will likely target the development of catalytic methods that can control both the relative and absolute stereochemistry of the piperazinone ring. This will involve the design of new chiral catalysts and a more thorough investigation of the factors that influence stereoselectivity.

Mechanistic studies will play a crucial role in advancing the field. A detailed understanding of the reaction pathways, intermediates, and transition states involved in the formation of chiral piperazinones will enable the rational design of more efficient and selective synthetic methods. Computational modeling, in conjunction with experimental studies, will be a powerful tool for elucidating these mechanisms.

The continued development of stereoselective synthetic routes and a deeper mechanistic understanding will unlock the full potential of chiral piperazinone scaffolds, including this compound, as valuable tools in drug discovery, materials science, and beyond.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (3R,5S)-1,3,5-trimethylpiperazin-2-one, and how do reaction conditions influence stereochemical control?

Answer:
The synthesis of chiral piperazinones like this compound typically involves cyclization of amino alcohol precursors or enantioselective catalysis. Key parameters include:

  • Solvent polarity : Polar aprotic solvents (e.g., acetone, DMF) enhance nucleophilicity in cyclization steps, as seen in the synthesis of triazolopiperazines .
  • Temperature : Low temperatures (0–5°C) minimize racemization during ring closure, critical for maintaining stereochemical integrity .
  • Catalysts : Chiral auxiliaries or asymmetric catalysts (e.g., L-proline derivatives) can enforce stereoselectivity, though specific protocols for this compound require optimization.

Reference Example : A related triazolopiperazine synthesis achieved 99% yield using HCl-mediated cyclization under controlled pH and temperature .

Advanced: How can researchers optimize enantiomeric excess (ee) when racemization occurs during purification of this compound?

Answer:
Racemization often arises during acidic/basic workup or heating. Mitigation strategies include:

  • Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) for HPLC separation, resolving enantiomers with >98% ee .
  • Low-temperature crystallization : Crystallize intermediates at –20°C to trap the desired stereoisomer, as demonstrated in morpholino-triazole syntheses .
  • Neutral pH buffers : Avoid prolonged exposure to acidic conditions (e.g., HCl), which can protonate stereocenters and induce racemization .

Data Contradiction Note : While HCl is effective for cyclization, its use in later stages may reduce ee. Alternative reagents like acetic acid should be tested .

Basic: Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons in piperazinones) confirm ring conformation .
    • ¹³C NMR : Carbon chemical shifts (δ 165–175 ppm) verify the lactam carbonyl .
  • IR Spectroscopy : A strong absorption band near 1650 cm⁻¹ confirms the C=O stretch .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₄N₂O, [M+H]⁺ = 155.1184) .

Example : A triazolopiperazine derivative was characterized via ¹H/¹³C NMR and IR, confirming regiochemistry and functional groups .

Advanced: How to resolve discrepancies in biological activity data for this compound derivatives across microbial strains?

Answer:
Contradictions may arise from substituent effects or strain-specific resistance mechanisms. Methodological steps include:

Structure-Activity Relationship (SAR) Analysis : Compare substituents (e.g., halogen vs. methyl groups) and their impact on MIC values .

Membrane Permeability Assays : Use logP calculations (e.g., XLogP3 = 1.2) to correlate hydrophobicity with Gram-negative vs. Gram-positive activity .

Enzymatic Profiling : Test inhibition of microbial enzymes (e.g., CYP450 isoforms) to identify off-target effects .

Reference Data : Piperazine-triazine hybrids showed MICs of 2–32 µg/mL against S. aureus but were inactive against P. aeruginosa, highlighting strain selectivity .

Basic: What are the best practices for assessing the purity and stability of this compound under storage?

Answer:

  • HPLC Purity Testing : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities (<0.5% threshold) .
  • Stability Studies :
    • Temperature : Store at –20°C in amber vials to prevent photodegradation .
    • Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .

Safety Note : Follow SDS guidelines for handling piperazinones, including PPE and ventilation .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in novel synthetic pathways?

Answer:

  • DFT Calculations : Predict transition-state energies for cyclization steps, optimizing reaction coordinates .
  • Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) to prioritize derivatives for synthesis .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., TPSA = 40 Ų, GI absorption = High) .

Example : Aprepitant analogs were designed using docking studies to enhance binding to neurokinin receptors .

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